2-(bromomethyl)-3,6-dichloropyridine
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Overview
Description
2-(Bromomethyl)-3,6-dichloropyridine is an organic compound that belongs to the class of halogenated pyridines. This compound is characterized by the presence of bromine and chlorine atoms attached to a pyridine ring, making it a versatile intermediate in organic synthesis. Its unique structure allows it to participate in various chemical reactions, making it valuable in scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(bromomethyl)-3,6-dichloropyridine typically involves the bromination of 3,6-dichloropyridine. One common method is the reaction of 3,6-dichloropyridine with N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN) under reflux conditions. The reaction proceeds as follows:
3,6-dichloropyridine+NBSAIBN, refluxthis compound
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors to ensure better control over reaction conditions and higher yields. The use of brominating agents such as bromine or NBS in the presence of suitable catalysts can optimize the process for large-scale production.
Chemical Reactions Analysis
Types of Reactions
2-(Bromomethyl)-3,6-dichloropyridine undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The bromomethyl group can be substituted by nucleophiles such as amines, thiols, or alkoxides, leading to the formation of corresponding substituted pyridines.
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction of the bromomethyl group can yield methyl-substituted pyridines using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide, sodium thiolate, or sodium alkoxide in polar aprotic solvents (e.g., dimethylformamide) under mild heating.
Oxidation: Potassium permanganate in aqueous or acidic medium, or chromium trioxide in acetic acid.
Reduction: Lithium aluminum hydride in anhydrous ether or tetrahydrofuran.
Major Products Formed
Nucleophilic Substitution: Substituted pyridines with various functional groups (e.g., azido, thiol, alkoxy).
Oxidation: Pyridine carboxylic acids or aldehydes.
Reduction: Methyl-substituted pyridines.
Scientific Research Applications
2-(Bromomethyl)-3,6-dichloropyridine has several applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound can be used to modify biomolecules through nucleophilic substitution reactions, aiding in the study of biological pathways and enzyme functions.
Medicine: It is used in the development of potential drug candidates, particularly in the synthesis of compounds with antimicrobial or anticancer properties.
Industry: The compound is employed in the production of specialty chemicals and materials, including polymers and dyes.
Mechanism of Action
The mechanism of action of 2-(bromomethyl)-3,6-dichloropyridine primarily involves its reactivity towards nucleophiles. The bromomethyl group is highly reactive and can be readily attacked by nucleophiles, leading to the formation of new carbon-nucleophile bonds. This reactivity is exploited in various synthetic transformations to introduce functional groups into the pyridine ring.
Comparison with Similar Compounds
Similar Compounds
- 2-(Chloromethyl)-3,6-dichloropyridine
- 2-(Iodomethyl)-3,6-dichloropyridine
- 2-(Bromomethyl)-4,5-dichloropyridine
Uniqueness
2-(Bromomethyl)-3,6-dichloropyridine is unique due to the specific positioning of the bromomethyl and dichloro groups on the pyridine ring. This unique arrangement imparts distinct reactivity patterns and makes it a valuable intermediate for selective functionalization in organic synthesis. Compared to its analogs, the bromomethyl group offers a balance of reactivity and stability, making it suitable for a wide range of chemical transformations.
Properties
CAS No. |
1227585-44-5 |
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Molecular Formula |
C6H4BrCl2N |
Molecular Weight |
240.9 |
Purity |
95 |
Origin of Product |
United States |
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